Benzyl 12-(tosyloxy)dodecanoate

Description

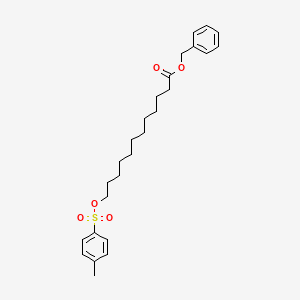

Benzyl 12-(tosyloxy)dodecanoate is a synthetic ester derivative of dodecanoic acid (lauric acid), featuring a benzyl ester group at one terminus and a tosyloxy (p-toluenesulfonyloxy) substituent at the 12th carbon of the dodecanoate chain. This compound is primarily utilized in organic synthesis as an intermediate, leveraging the tosyloxy group’s reactivity as a leaving group in nucleophilic substitution reactions. Its molecular structure combines the hydrophobicity of the long alkyl chain with the aromatic benzyl group and the sulfonate-based tosyl moiety, making it distinct from simpler esters like methyl or benzyl dodecanoate.

Properties

IUPAC Name |

benzyl 12-(4-methylphenyl)sulfonyloxydodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O5S/c1-23-17-19-25(20-18-23)32(28,29)31-21-13-8-6-4-2-3-5-7-12-16-26(27)30-22-24-14-10-9-11-15-24/h9-11,14-15,17-20H,2-8,12-13,16,21-22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZAYYCZCKDOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 12-(tosyloxy)dodecanoate can be synthesized through a multi-step process. One common method involves the esterification of dodecanoic acid with benzyl alcohol to form benzyl dodecanoate. This intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to introduce the tosyloxy group, yielding Benzyl 12-(tosyloxy)dodecanoate .

Industrial Production Methods

Industrial production of Benzyl 12-(tosyloxy)dodecanoate typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 12-(tosyloxy)dodecanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Produces various substituted dodecanoates depending on the nucleophile used.

Reduction: Yields benzyl 12-hydroxydodecanoate.

Oxidation: Results in benzyl 12-carboxydodecanoate.

Scientific Research Applications

Benzyl 12-(tosyloxy)dodecanoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential antimicrobial and antifungal properties due to the presence of the dodecanoate moiety.

Material Science: Employed in the preparation of functionalized polymers and surfactants.

Mechanism of Action

The mechanism of action of Benzyl 12-(tosyloxy)dodecanoate is primarily based on its ability to undergo nucleophilic substitution reactions. The tosyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the dodecanoate chain .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to benzyl 12-(tosyloxy)dodecanoate and serve as key comparators:

Benzyl Dodecanoate (CAS 140-25-0) Structure: Benzyl ester of dodecanoic acid without the tosyloxy group. Molecular Formula: C₁₉H₃₀O₂ Molecular Weight: 290.44 g/mol Key Properties: Used in industrial applications such as plasticizers or lubricants. Exhibits moderate skin irritation (Hazard Statement H315) .

Methyl Dodecanoate (CAS 111-82-0) Structure: Methyl ester of dodecanoic acid. Molecular Formula: C₁₃H₂₆O₂ Molecular Weight: 214.34 g/mol Key Properties: Non-hazardous, liquid at room temperature (melting point 5.2°C, boiling point 267°C). Used in fragrances and laboratory solvents .

Methyl Benzoate (CAS 93-58-3)

Physicochemical Properties Comparison

Notes:

- The tosyloxy group in benzyl 12-(tosyloxy)dodecanoate significantly enhances its reactivity compared to non-functionalized esters, enabling participation in SN2 reactions .

Toxicological and Environmental Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.